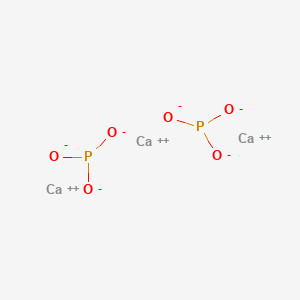
Hypophosphoric acid, calcium salt
Cat. No. B8525399
Key on ui cas rn:
75499-50-2
M. Wt: 278.18 g/mol
InChI Key: XWKBMOUUGHARTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379132
Procedure details


A method for producing sodium hypophosphite by reacting elemental phosphorus with aqueous sodium hydroxide in the presence of a sufficient excess of solid calcium hydroxide to convert substantially all of the phosphite ions formed in the reaction to insoluble calcium phosphite whereby a solution of sodium hypophosphite is formed in which excess calcium ions remain in solution as calcium hydroxide and calcium hypophosphite, wherein the improvement comprises:




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[P].[OH-].[Na+:3].[OH-].[Ca+2:5].[OH-].[P:7]([O-:10])([O-:9])[O-:8]>>[P:7]([O-:10])([O-:9])[O-:8].[Ca+2:5].[P:7]([O-:10])([O-:9])[O-:8].[Ca+2:5].[Ca+2:5].[PH2:7]([O-:9])=[O:8].[Na+:3] |f:1.2,3.4.5,7.8.9.10.11,12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[P]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P([O-])([O-])[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P([O-])([O-])[O-].[Ca+2].P([O-])([O-])[O-].[Ca+2].[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[PH2](=O)[O-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
